molecular formula C9H6BrF2NO B1407533 7-Bromo-5-(difluoromethoxy)-1H-indole CAS No. 1713163-02-0

7-Bromo-5-(difluoromethoxy)-1H-indole

Cat. No. B1407533
CAS RN: 1713163-02-0
M. Wt: 262.05 g/mol
InChI Key: HDIWSJPCMPFFOK-UHFFFAOYSA-N
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Description

7-Bromo-5-(difluoromethoxy)-1H-indole is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding Studies

7-Bromo-5-(difluoromethoxy)-1H-indole derivatives have been investigated for their crystal structures and hydrogen bonding networks. For example, Mphahlele (2018) explored the crystal structure of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles, highlighting the importance of hydrogen bonding and π-stacking in these compounds (Mphahlele, 2018).

Synthesis of Bromo-Indole Derivatives

The synthesis of various bromo-indole derivatives, including those related to 7-Bromo-5-(difluoromethoxy)-1H-indole, has been a significant area of research. Zhao-chan (2013) demonstrated the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1Hindole, emphasizing the efficiency of the process and the potential for high yields (Gao Zhao-chan, 2013).

Preparation of Pyrrolo[2,3-b]pyridine Framework

Research by Alekseyev et al. (2015) focused on synthesizing heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating the potential for constructing complex structures starting from bromo-indole frameworks (Alekseyev, Amirova, & Terenin, 2015).

Facile Synthesis of Disubstituted Indoles

Li and Martins (2003) developed a synthesis method for 5,7-disubstituted indoles, based on a selective lithium–bromine exchange reaction using dibromoindoles. This highlights the versatility of bromo-indole derivatives in synthesizing various substituted indoles (Li & Martins, 2003).

Palladium-Catalysed Functionalization of Indole

Takács et al. (2016) explored the palladium-catalysed aminocarbonylation of 7-iodoindole derivatives, including 5-bromo-7-iodoindole, to produce indol-7-ylglyoxylamides. This research underlines the role of bromo-indoles in creating valuable chemical intermediates (Takács et al., 2016).

Intermolecular Interactions and Characterization

Barakat et al. (2017) conducted an extensive study on the intermolecular interactions, characterization, and thermal analysis of a 5-bromo-1H-indole derivative. This research offers insights into the molecular behavior and stability of bromo-indole compounds (Barakat et al., 2017).

Synthesis of Bromo-5,6-Dimethoxyindole Building Blocks

Huleatt et al. (2008) reported on the synthesis of bromo and dibrominated 5,6-dimethoxyindole derivatives. Their work emphasizes the importance of these compounds as valuable substrates in transition metal-mediated cross-coupling chemistry (Huleatt, Choo, Chua, & Chai, 2008).

Synthesis of New 5-Bromo Derivatives of Indole

Očenášová et al. (2015) focused on synthesizing new 5-bromo derivatives of indole and spiroindole phytoalexins, offering insights into the biological activity of these compounds against human tumor cell lines (Očenášová et al., 2015).

Antimicrobial Activity of Heterocyclic Compounds

Mageed et al. (2021) studied the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Their work highlights the potential pharmaceutical applications of these compounds (Mageed, El- Ezabi, & Khaled, 2021).

properties

IUPAC Name

7-bromo-5-(difluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c10-7-4-6(14-9(11)12)3-5-1-2-13-8(5)7/h1-4,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIWSJPCMPFFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-(difluoromethoxy)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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